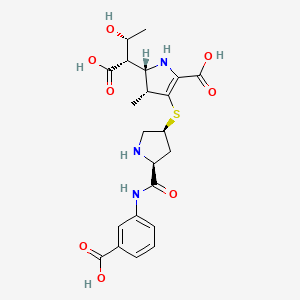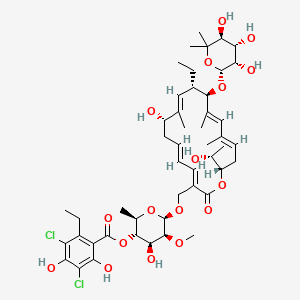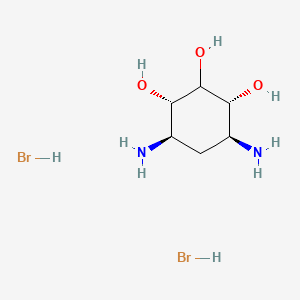
Entecavir Impurity 5
Vue d'ensemble
Description
Entecavir Impurity 5 is a chemical compound with the name 6-Amino-1- ((1S,3R,4S)-4- (benzyloxy)-3- ((benzyloxy)methyl)-2-methylenecyclopentyl)-1,5-dihydro-4H-imidazo [4,5-c]pyridin-4-one .
Synthesis Analysis
The synthesis of Entecavir and its impurities has been studied using various methods. A green FTIR method for the assay of antiviral drugs like Entecavir has been developed and validated as per ICH Q2_R1 guidelines . This method was found to be very specific, accurate, and precise .Molecular Structure Analysis
Entecavir is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase . The molecular formula of Entecavir Impurity 5 is C21H20O2.Chemical Reactions Analysis
The chemical reactions involved in the formation of Entecavir and its impurities are complex and involve multiple steps. Biocatalytic methods have been applied to the production of FDA-approved antiviral drugs and their intermediates .Physical And Chemical Properties Analysis
Entecavir is a white or off-white crystal-like powder available in ≥ 95% pure form and is slightly soluble in water but freely soluble in organic solvents . The molecular weight of Entecavir Impurity 5 is 304.39 .Applications De Recherche Scientifique
Treatment for Chronic Hepatitis B
Entecavir (ETV) is primarily used as a first-line treatment for chronic hepatitis B (CHB) virus infection . It is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase .
Oncology Applications
In addition to its conventional use, ETV acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various types of tumors such as breast, lung, skin, liver, and prostate tumors . KDM5B is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
Inhibition of Tumor Cell Proliferation
In silico studies have demonstrated that ETV can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .
Inhibition of PARP-1
ETV also appears to inhibit PARP-1 , which is a key protein involved in DNA repair and programmed cell death.
High Genetic Barrier
ETV has a high genetic barrier, reducing the chance of resistance development . This makes it a promising candidate for long-term treatment strategies.
Prevention of Hepatitis B Virus Reactivation
ETV can also prevent the reactivation of the hepatitis B virus in cancer patients . This is particularly beneficial for patients undergoing immunosuppressive therapy or chemotherapy, where the risk of HBV reactivation is high.
Chiral Detection of Stereoisomeric Impurities
A mass spectrometry-based kinetic method has been developed to detect optical impurities in ETV . This method can be used to determine stereoisomeric impurities of less than 0.1% in ETV crude drug , demonstrating its effectiveness for rapid detection of stereo-isomeric impurities.
Mécanisme D'action
Target of Action
Entecavir Impurity 5, like its parent compound Entecavir, is primarily targeted against the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral therapy .
Mode of Action
Entecavir Impurity 5, as a guanine analogue, inhibits all three steps in the viral replication process . It competes with natural substrates to effectively inhibit the HBV polymerase . This enzyme inhibition blocks reverse transcriptase activity, thereby reducing viral DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Entecavir Impurity 5 is the replication pathway of the hepatitis B virus. By inhibiting the HBV polymerase, it disrupts the viral replication process, leading to a decrease in the production of new virus particles .
Pharmacokinetics
The pharmacokinetics of Entecavir Impurity 5 are expected to be similar to those of Entecavir. The pharmacokinetics of Entecavir are similar between adults with moderate or severe hepatic impairment and adults without hepatic impairment .
Result of Action
The primary result of the action of Entecavir Impurity 5 is a reduction in the replication of the hepatitis B virus. This leads to a decrease in the viral load within the patient, which can help to alleviate the symptoms of hepatitis B and slow the progression of the disease .
Action Environment
The action of Entecavir Impurity 5 is influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, the patient’s liver function can impact the drug’s effectiveness, as the drug is targeted against a virus that primarily affects the liver .
Safety and Hazards
Entecavir can be fatal if swallowed and may be harmful by inhalation or skin absorption . It may cause respiratory system irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
1-methoxy-4-[methoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPYPMBVSRLTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)


